

Structure-Activity Relationship of N-Benzoylanthranilate Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *N*-Benzoylanthranilate

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N-Benzoylanthranilate derivatives, a class of compounds built upon the anthranilic acid scaffold, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities stem from their ability to interact with various biological targets, including enzymes and signaling pathway components. Understanding the structure-activity relationship (SAR) of these derivatives is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of **N**-Benzoylanthranilate derivatives and related analogs, supported by experimental data and detailed methodologies, to aid in ongoing drug discovery efforts.

Comparative Biological Activities

The biological activities of **N**-Benzoylanthranilate derivatives are significantly influenced by the nature and position of substituents on both the anthranilate and benzoyl rings. The following tables summarize the quantitative data for key biological targets.

Aldo-Keto Reductase (AKR) Inhibition

N-Benzoylanthranilate derivatives have been identified as inhibitors of aldo-keto reductases, particularly the AKR1C subfamily, which are implicated in cancer and inflammatory diseases.^[1]

Compound	Modifications	Target	IC50 (µM)	Selectivity
1	Unspecified N-benzoyl anthranilic acid derivative	AKR1C3	0.31	Selective for AKR1C3
2	Unspecified N-benzoyl anthranilic acid derivative	AKR1C3	0.35	Selective for AKR1C3
General Trend	Introduction of new functionalities on both phenyl rings	AKR1C1-C3	Low micromolar	Varying selectivity

Table 1: Inhibitory activity of **N-Benzoylanthranilate** derivatives against Aldo-Keto Reductases.

[1]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Structurally related N-benzoyl-N'-naphthylthiourea derivatives have been investigated as inhibitors of VEGFR2, a key regulator of angiogenesis, which is crucial for tumor growth.[2] A quantitative structure-activity relationship (QSAR) study revealed that the anticancer activity is influenced by lipophilic and electronic properties.[2]

Compound Class	Key Structural Features	Target	QSAR Equation
N-benzoyl-N'-naphthylthiourea derivatives	Varied substitutions on the N-benzoyl and naphthyl rings	VEGFR2	$RS = -0.405 (\pm 1.020)$ $ClogP^2 + 1.174 (\pm 8.709) ClogP + 5.227 (\pm 3.273)$ $ELUMO - 72.983 (\pm 7.625)$

Table 2: QSAR analysis of N-benzoyl-N'-naphthylthiourea derivatives as VEGFR2 inhibitors.[\[2\]](#)

Plasminogen Activator Inhibitor-1 (PAI-1) Inhibition

N-acylanthranilic acid derivatives have been designed as inhibitors of PAI-1, a key regulator of the fibrinolytic system with implications in cardiovascular diseases and cancer.

Compound	N-Acyl Side Chain Modification	Target	Activity
16f (TM5275)	4-diphenylmethyl-1-piperazinyl moiety	PAI-1	Potent in vitro inhibition and good oral pharmacokinetics in rats

Table 3: Activity of N-acylanthranilic acid derivatives as PAI-1 inhibitors.[\[3\]](#)

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation and comparison of SAR data.

AKR1C3 Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of AKR1C3.

Principle: The enzymatic activity of recombinant human AKR1C3 is measured by monitoring the decrease in absorbance of the cofactor NADPH at 340 nm, which is consumed during the reduction of a substrate.[\[4\]](#)

Materials:

- Recombinant human AKR1C3 enzyme
- Substrate (e.g., 9,10-phenanthrenequinone or S-tetralol)[\[4\]](#)
- NADPH (cofactor)

- Test compounds dissolved in a suitable solvent (e.g., DMSO)
- Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0 or 9.0)[5]
- 96-well microplates
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Reagent Preparation: Prepare stock solutions of the substrate, cofactor, and test compounds in the assay buffer.
- Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant AKR1C3 enzyme.
- Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate and cofactor to each well.
- Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.
- Data Analysis: Calculate the initial velocity of the reaction for each concentration of the test compound. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

VEGFR2 Kinase Assay

This assay quantifies the inhibitory effect of compounds on the kinase activity of VEGFR2.

Principle: A luminescence-based kinase assay measures the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed), and vice versa.

Materials:

- Recombinant human VEGFR2 kinase

- VEGFR2 substrate (e.g., a biotinylated peptide)[6]
- ATP
- Test compounds dissolved in DMSO
- Kinase assay buffer
- ADP-Glo™ Kinase Assay kit (or similar)
- White 96-well plates
- Luminometer

Procedure:

- Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and VEGFR2 substrate.
- Assay Setup: Add the master mix to the wells of a 96-well plate. Add the test compound at various concentrations to the "Test Inhibitor" wells and a vehicle control (DMSO) to the "Positive Control" and "Blank" wells.
- Enzyme Addition: Add the diluted VEGFR2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add kinase buffer without the enzyme to the "Blank" wells.
- Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
- ATP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the light output.
- Measurement: Measure the luminescence using a luminometer.
- Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

PAI-1 Inhibition Assay

This assay evaluates the ability of compounds to inhibit the activity of PAI-1.

Principle: A chromogenic assay is often used, where a known amount of t-PA is incubated with the test compound and PAI-1. The residual t-PA activity is then measured by its ability to convert plasminogen to plasmin, which in turn cleaves a chromogenic substrate.

Materials:

- Human PAI-1
- Human tissue-type plasminogen activator (t-PA)
- Plasminogen
- Chromogenic plasmin substrate
- Test compounds
- Assay buffer
- 96-well microplates
- Microplate reader

Procedure:

- Incubation: Pre-incubate PAI-1 with various concentrations of the test compound.
- t-PA Addition: Add a fixed concentration of t-PA to the wells and incubate to allow for the formation of PAI-1/t-PA complexes.
- Plasminogen Activation: Add plasminogen and the chromogenic substrate to initiate the reaction.
- Measurement: Measure the change in absorbance over time, which is proportional to the plasmin activity.

- Data Analysis: Determine the PAI-1 inhibitory activity by comparing the results with controls (without inhibitor). Calculate the IC50 value.

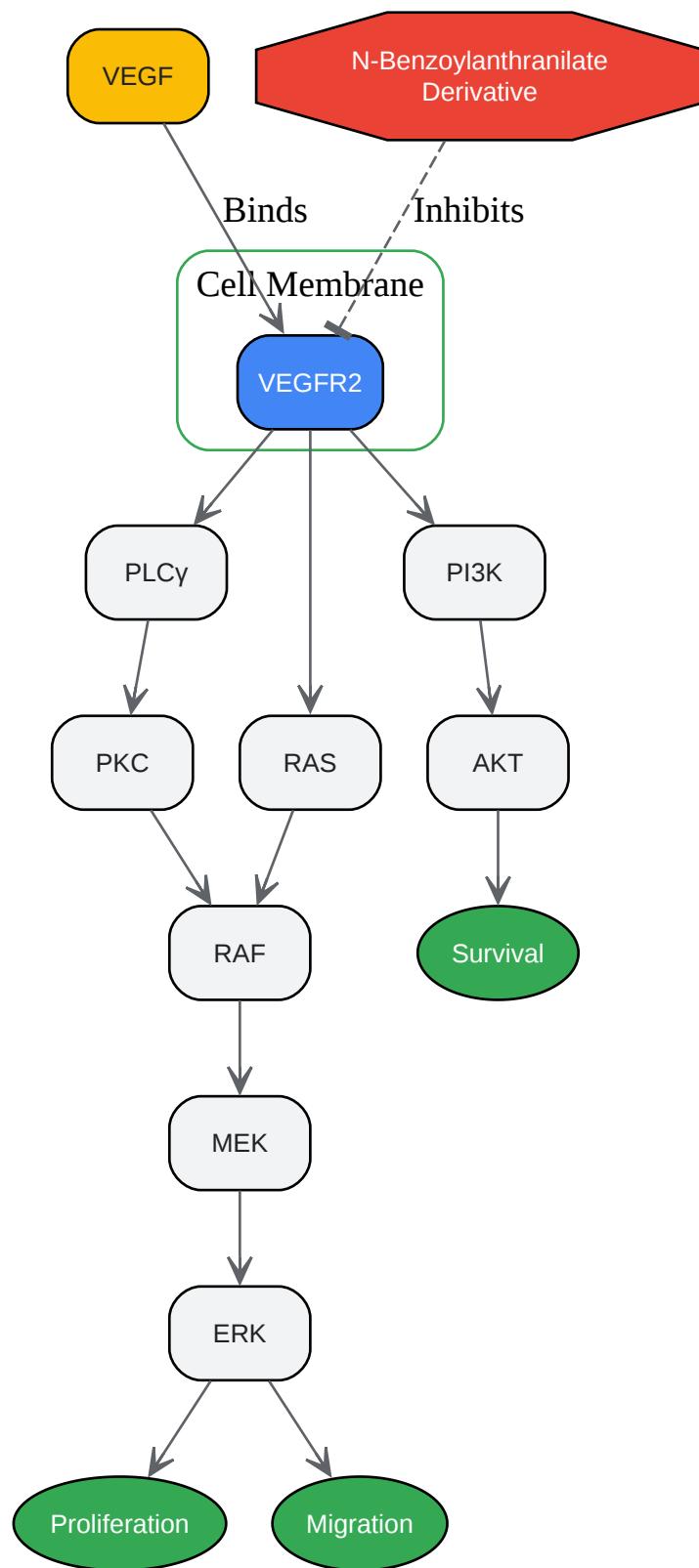
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a deeper understanding of the mechanism of action of **N-Benzoylanthranilate** derivatives.

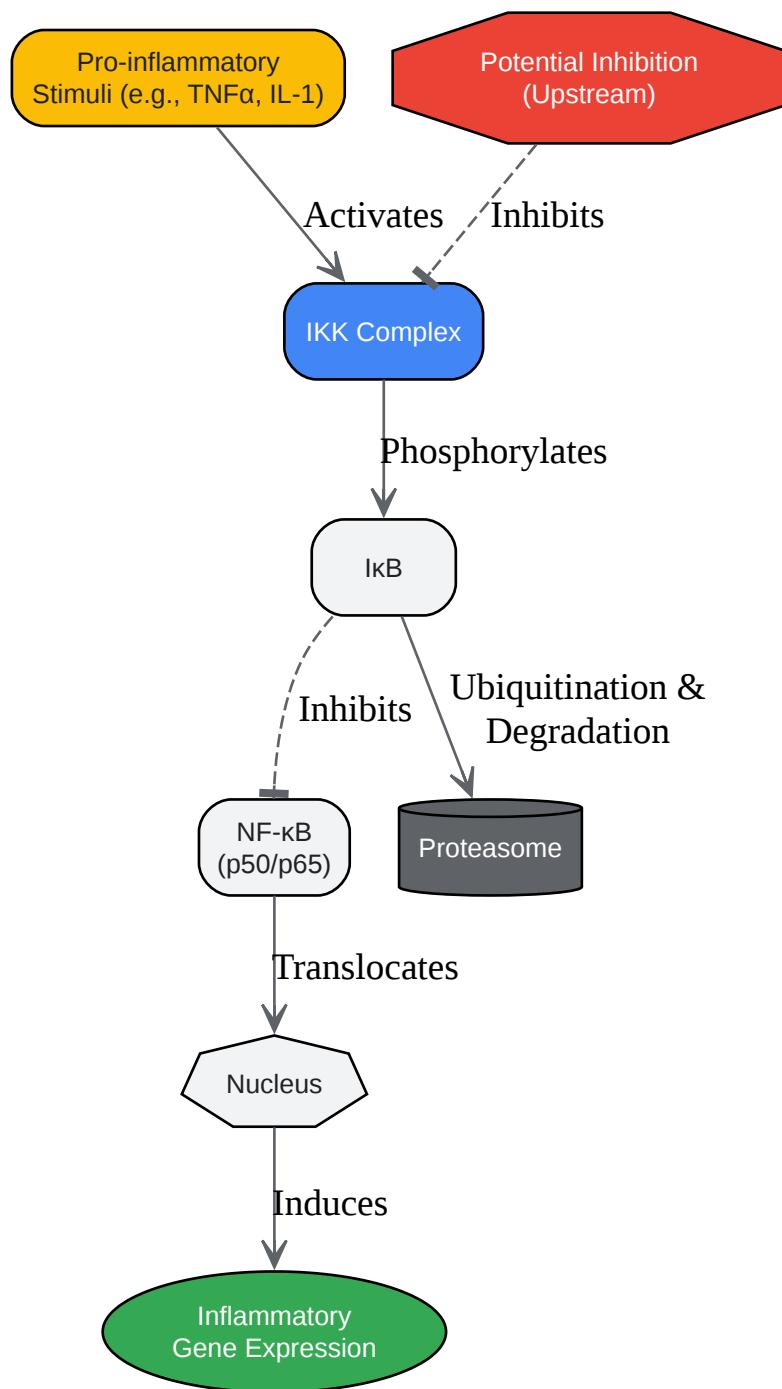


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Caption: General experimental workflow for SAR studies.

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Caption: Simplified VEGFR2 signaling pathway and point of inhibition.



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Caption: Canonical NF-κB signaling pathway.

Conclusion

The **N-Benzoylanthranilate** scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationships of these derivatives are complex and target-dependent. For instance, selective inhibition of AKR1C3 can be achieved with specific substitutions, while broader activity against multiple targets is also possible. Future research should focus on synthesizing and testing a wider array of derivatives to build more comprehensive SAR models. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate these efforts and accelerate the discovery of new and effective drugs.

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